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Compound of Interest

Compound Name: Mavacamten-d1

Cat. No.: B12371837

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

This technical guide provides a comprehensive overview of the safety data for Mavacamten-
d1, a deuterated isotopologue of Mavacamten. The information is intended for researchers,
scientists, and drug development professionals to ensure safe handling and to provide a
deeper understanding of the non-clinical safety profile of this novel cardiac myosin inhibitor.
While a specific Safety Data Sheet (SDS) for Mavacamten-d1 is not publicly available, the
safety profile of the parent compound, Mavacamten, is considered a relevant and conservative
surrogate for risk assessment and handling procedures.

Hazard Identification and Classification

Mavacamten is classified as a hazardous substance. The primary hazards are related to its
potent pharmacological effect on cardiac contractility and its potential for reproductive and
developmental toxicity.

GHS Classification:
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Hazard Class Category Hazard Statement

Acute Toxicity, Oral 4 H302: Harmful if swallowed
Serious Eye Damage/Eye oA H319: Causes serious eye
Irritation irritation

Acute Toxicity, Inhalation 4 H332: Harmful if inhaled

H372: Causes damage to
Specific Target Organ Toxicity, 1 organs (cardiovascular
Repeated Exposure system) through prolonged or

repeated exposure

H360: May damage fertility or

Reproductive Toxicity 1B )
the unborn child

Hazardous to the aquatic ] o
) 1 H400: Very toxic to aquatic life
environment, acute hazard

Signal Word: Danger
Hazard Pictograms:

laalt text
laalt text

laalt text

Safe Handling and Storage

Due to its potency and hazardous nature, strict adherence to safety protocols is mandatory
when handling Mavacamten-d1.

Handling:
o Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

» Personal Protective Equipment (PPE):
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o Eye/Face Protection: Wear chemical safety goggles or a face shield.

o Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Double gloving is
recommended for direct handling.

o Respiratory Protection: If dusts or aerosols are generated, a NIOSH-approved respirator
with an appropriate cartridge is required.

» Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the
laboratory.

Storage:

o Store in a tightly sealed container in a cool, dry, and well-ventilated area.
e Protect from light.

o Store away from incompatible materials such as strong oxidizing agents.

Non-Clinical Toxicology Profile

A comprehensive non-clinical toxicology program was conducted for Mavacamten in various
animal species to characterize its safety profile. The following tables summarize the key
quantitative findings from these studies.

Repeat-Dose Toxicity

Repeat-dose toxicity studies were conducted in rats and dogs, which were identified as
relevant species. The primary target organ was the heart, consistent with the drug's
mechanism of action.
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Species

Study Duration

Route of
Administration

No-Observed-
Adverse-Effect
Level (NOAEL)

Key Findings

Rat

26 weeks

Oral

< 0.3 mg/kg/day

Dose-dependent
reduction in
cardiac
contractility,
leading to heart
failure-related
mortality at

higher doses.

Dog

39 weeks

Oral

< 0.06 mg/kg/day

Dose-dependent
reduction in
cardiac
contractility.
Dogs were found
to be more
sensitive to the
toxic effects of

Mavacamten.

Reproductive and Developmental Toxicity

Mavacamten has been shown to be teratogenic in animal studies.

© 2025 BenchChem. All rights reserved.

4/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. Route of Developmental o
Species Study Type . . Key Findings
Administration NOAEL

Increased post-

implantation loss,

Embryo-Fetal decreased fetal
Rat Oral 0.75 mg/kg/day )
Development body weight, and
fetal
malformations.
Increased

incidences of
) Embryo-Fetal )
Rabbit Oral 0.6 mg/kg/day visceral and
Development
skeletal

malformations.

Experimental Protocols

Detailed experimental protocols for non-clinical safety studies are often proprietary. The
following descriptions are based on summaries from regulatory agency reviews and provide an
overview of the methodologies employed.

Repeat-Dose Oral Toxicity Studies (Rat and Dog)

» Objective: To evaluate the potential toxicity of Mavacamten following repeated daily oral
administration.

e Methodology:
o Animal Selection: Healthy, young adult Sprague-Dawley rats and Beagle dogs were used.

o Dosing: Mavacamten was administered orally via gavage once daily for up to 26 weeks in
rats and 39 weeks in dogs. Dose levels were selected based on preliminary range-finding
studies to establish a dose-response relationship, including a high dose expected to
produce toxicity, a low dose approaching the no-effect level, and an intermediate dose.

o In-life Observations: Animals were monitored daily for clinical signs of toxicity, changes in
body weight, and food consumption.
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o Cardiovascular Monitoring: In the dog studies, cardiovascular parameters, including
electrocardiograms (ECGs) and echocardiograms (to measure fractional shortening and
ejection fraction), were monitored at regular intervals.

o Clinical Pathology: Blood and urine samples were collected at specified time points for
hematology, clinical chemistry, and urinalysis.

o Necropsy and Histopathology: At the end of the study, all animals underwent a full
necropsy. A comprehensive set of tissues was collected, weighed, and examined
microscopically for pathological changes.

Embryo-Fetal Developmental Toxicity Studies (Rat and
Rabbit)

o Objective: To assess the potential adverse effects of Mavacamten on the developing embryo
and fetus during the period of organogenesis.

» Methodology:

o Animal Selection: Time-mated pregnant Sprague-Dawley rats and New Zealand White
rabbits were used.

o Dosing: Mavacamten was administered orally once daily during the period of major
organogenesis (gestation days 6-17 for rats and 7-19 for rabbits).

o Maternal Observations: Dams were monitored for clinical signs of toxicity, body weight
changes, and food consumption.

o Cesarean Section: Near the end of gestation, dams were euthanized, and a cesarean
section was performed.

o Uterine and Fetal Examinations: The number of corpora lutea, implantations, resorptions,
and live/dead fetuses were recorded. Fetuses were weighed, sexed, and examined for
external, visceral, and skeletal malformations.
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Mechanism of Action and Safety Assessment
Workflow

The therapeutic and toxicological effects of Mavacamten are directly linked to its mechanism of
action as a selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.

Signaling Pathway of Mavacamten's Action

Cardiac Sarcomere

Muscle Contraction

Leads to Hypercontractility Impaired Relaxation
(Increased ATP Hydrolysis) (Diastolic Dysfunction)

Myosin-Actin
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Allosterically Inhibits Cardiac Myosil
Myosin ATPase (B-Myosin Heavy Chain)

Normalized Contractility Improved Relaxation

Click to download full resolution via product page

Caption: Mechanism of action of Mavacamten in the cardiac sarcomere.

Conceptual Workflow for Non-Clinical Safety
Assessment
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In Vitro / Ex Vivo Assessment

Genotoxicity Assays
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¢ To cite this document: BenchChem. [Mavacamten-d1: An In-Depth Technical Safety Guide
for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b12371837#mavacamten-d1-safety-data-sheet-
information]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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